

# Spectroscopic Profile of Dimimethyl Tetrasulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl tetrasulfide	
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This technical guide provides a comprehensive overview of the spectroscopic data available for **dimethyl tetrasulfide** (C<sub>2</sub>H<sub>6</sub>S<sub>4</sub>), a compound of interest in flavor chemistry, environmental science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

# **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for **dimethyl tetrasulfide**. Due to the limited availability of public experimental data for certain techniques, predicted values from reputable databases are included for completeness and are duly noted.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Dimethyl Tetrasulfide** 

Chemical Shift $(\delta)$	Multiplicity	Solvent	Instrument Frequency	Reference
2.63 ppm	Singlet	Not specified in abstract	Not specified in abstract	[1]



Table 2: 13C NMR Spectroscopic Data for Dimethyl Tetrasulfide

Chemical Shift (δ)	Solvent	Instrument Frequency	Note	Reference
22.60 ppm	H <sub>2</sub> O	1000 MHz	Predicted data	[2]
Not Available	Not Available	BRUKER AMX- 360	Experimental spectrum exists but data is not publicly available	[3][4]

## Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for **dimethyl tetrasulfide** is not readily available in the public domain. The Human Metabolome Database provides predicted IR spectra[5]. Researchers are advised to perform experimental IR analysis for definitive characterization.

# **Mass Spectrometry (MS)**

Table 3: Mass Spectrometry Data for Dimethyl Tetrasulfide

m/z	Relative Intensity (%)	Fragmentation Assignment (Tentative)
79.0	99.99	[CH <sub>3</sub> S <sub>2</sub> ] <sup>+</sup>
126.0	43.10	[CH <sub>3</sub> S <sub>3</sub> CH <sub>3</sub> ] <sup>+</sup>
45.0	31.20	[CH₃S] <sup>+</sup>
64.0	26.60	[S <sub>2</sub> ] <sup>+</sup>
47.0	24.80	[CH₃S] <sup>+</sup> + 2H

## **Experimental Protocols**

The following sections detail the methodologies for the acquisition of the referenced spectroscopic data.



## **Synthesis of Dimethyl Tetrasulfide**

A general method for the synthesis of dialkyl polysulfides can be adapted for **dimethyl tetrasulfide**. This typically involves the reaction of a methylating agent with a solution of sodium tetrasulfide. A representative, non-optimized procedure is as follows:

- Preparation of Sodium Tetrasulfide Solution: Elemental sulfur is dissolved in an aqueous solution of sodium sulfide (Na<sub>2</sub>S) with gentle heating to form a solution containing tetrasulfide anions (S<sub>4</sub><sup>2-</sup>).
- Methylation: A methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>), is added dropwise to the sodium tetrasulfide solution under vigorous stirring. The reaction is typically carried out in a two-phase system with a phase-transfer catalyst to facilitate the reaction.
- Work-up: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>).
- Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure dimethyl tetrasulfide.

### NMR Spectroscopy

The reported ¹H NMR chemical shift was obtained from the analysis of the disproportionation products of dimethyl trisulfide[1]. A general protocol for acquiring ¹H NMR spectra of such compounds is as follows:

- Sample Preparation: A small quantity of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire the <sup>1</sup>H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to



the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

As no experimental data was found, a general protocol for acquiring FT-IR data is provided:

- Sample Preparation: For a liquid sample like **dimethyl tetrasulfide**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm<sup>-1</sup>).
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry**

The mass spectral data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI)[3][6].

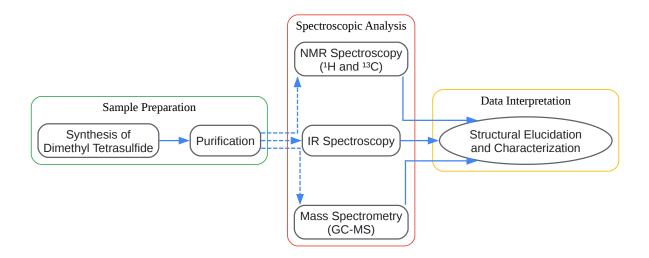
- Sample Introduction: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
- Instrumentation: The outlet of the GC column is coupled to a mass spectrometer (e.g., SHIMADZU LKB-9000B)[3].
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.



 Data Analysis: The resulting mass spectrum shows the relative abundance of each ion detected.

# **Mandatory Visualizations**

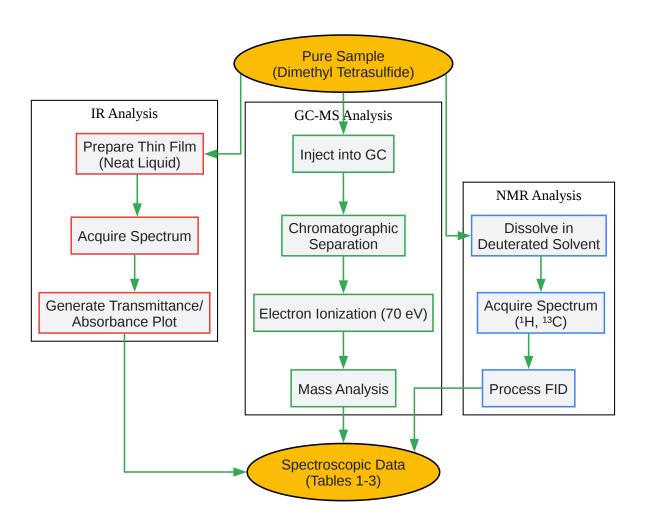
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **dimethyl tetrasulfide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **dimethyl tetrasulfide**.





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Caption: Detailed workflow for the acquisition of spectroscopic data for **dimethyl tetrasulfide**.

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